Methyl 5-phenylpiperidine-3-carboxylate

Description

Molecular Geometry and Stereochemical Configuration

This compound exhibits a complex three-dimensional structure based on the fundamental piperidine ring system with two key substituents positioned at specific locations. The compound possesses the molecular formula C13H17NO2 with a molecular weight of 219.28 grams per mole, establishing it as a moderately sized organic molecule with distinct geometric characteristics. The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles containing nitrogen.

The stereochemical configuration of this compound involves multiple chiral centers that significantly influence its overall molecular geometry and potential biological activity. Research on piperidine derivatives highlights the importance of stereochemistry in determining biological activity, particularly for compounds containing phenyl substituents at the 5-position and carboxylate groups at the 3-position. The chair conformation of the piperidine ring creates distinct axial and equatorial positions for substituents, with the phenyl group and carboxylate ester occupying specific orientations that minimize steric interactions while maximizing stability.

Computational studies have demonstrated that piperidine derivatives with multiple substituents exhibit preferential conformations based on the nature and position of these groups. For this compound, the phenyl group at position 5 tends to adopt an equatorial orientation to minimize steric clashes with other ring substituents, while the methyl carboxylate group at position 3 can occupy either axial or equatorial positions depending on the overall molecular environment and intramolecular interactions.

The molecular geometry is further characterized by specific bond angles and distances that reflect the hybrid nature of the compound, combining the electronic properties of the piperidine nitrogen with the aromatic character of the phenyl ring and the electron-withdrawing nature of the carboxylate ester group. These geometric parameters have been determined through various analytical techniques and computational methods, providing a comprehensive understanding of the three-dimensional structure and its implications for chemical reactivity and molecular recognition.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides the most detailed structural information for this compound, with both proton and carbon-13 spectra revealing characteristic signals corresponding to different molecular environments within the compound. The proton Nuclear Magnetic Resonance spectrum typically exhibits signals in the aromatic region between 7.0 and 7.5 parts per million, corresponding to the five protons of the phenyl ring substituent. The piperidine ring protons appear as complex multipets in the aliphatic region, with chemical shifts influenced by their proximity to the electron-withdrawing carboxylate group and the aromatic phenyl substituent.

The methyl ester protons of the carboxylate group generate a characteristic singlet around 3.7 parts per million, a chemical shift that is diagnostic for methyl esters attached to carboxylic acid derivatives. The piperidine ring protons show distinct coupling patterns that reflect the chair conformation and the specific stereochemical relationships between adjacent protons. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals approximately thirteen distinct carbon signals, consistent with the molecular formula and providing additional structural confirmation through characteristic chemical shifts for aromatic carbons, aliphatic carbons, and the carbonyl carbon of the ester group.

Infrared spectroscopy of this compound reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The carbonyl stretch of the ester group typically appears around 1750 centimeters inverse, representing one of the most diagnostic peaks for this compound. Aromatic carbon-carbon stretching vibrations appear in the region between 1600 and 1450 centimeters inverse, while carbon-hydrogen stretching modes for both aromatic and aliphatic protons are observed in the region above 2800 centimeters inverse.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that are characteristic of piperidine carboxylate derivatives. The molecular ion peak at mass-to-charge ratio 219 corresponds to the intact molecule, while fragmentation typically involves loss of the methoxy group (mass 31) or the entire methyl carboxylate moiety (mass 59). Additional fragmentation patterns may include formation of phenyl-containing fragments and piperidine ring-derived ions, providing a fingerprint that can be used for compound identification and purity assessment.

Computational Modeling of Electronic Structure

Electronic structure calculations using density functional theory have provided detailed insights into the molecular orbitals, electron distribution, and electronic properties of this compound. These computational studies reveal that the compound exhibits a complex electronic structure influenced by the interaction between the electron-donating nitrogen atom of the piperidine ring, the aromatic electron system of the phenyl group, and the electron-withdrawing carboxylate ester functionality. The highest occupied molecular orbital typically involves the nitrogen lone pair and portions of the aromatic system, while the lowest unoccupied molecular orbital is often localized on the carboxylate group and portions of the phenyl ring.

Computational analysis has demonstrated that the conformation of the piperidine ring significantly affects the electronic properties of the molecule, particularly the hybridization state of the nitrogen atom. In conformations where the nitrogen adopts a more pyramidal geometry, the lone pair electrons are more localized and less available for conjugation with adjacent systems. Conversely, conformations that promote a more planar nitrogen environment enhance the potential for electronic delocalization and may influence the overall reactivity and binding properties of the compound.

The phenyl group contributes significantly to the electronic structure through its aromatic π-system, which can participate in various intermolecular interactions including π-π stacking and edge-to-face interactions with other aromatic systems. Computational studies have shown that the orientation of the phenyl ring relative to the piperidine ring affects the overall dipole moment and polarizability of the molecule, properties that are important for understanding molecular recognition and binding interactions.

Natural bond orbital analysis reveals the extent of hyperconjugation and other electronic interactions within the molecule, providing quantitative measures of electron delocalization and bond orders. These calculations indicate that the carbon-nitrogen bonds in the piperidine ring exhibit partial double bond character due to the electron-donating nature of the nitrogen, while the phenyl ring maintains its characteristic aromatic electron distribution with minimal perturbation from the piperidine substituent.

Comparative Analysis with Piperidine Carboxylate Derivatives

Comparative structural analysis of this compound with related piperidine carboxylate derivatives reveals important structure-activity relationships and conformational preferences that are characteristic of this class of compounds. Methyl piperidine-3-carboxylate, the simplest member of this family, serves as a baseline for understanding how substituents affect molecular properties and behavior. The addition of the phenyl group at position 5 introduces significant steric and electronic effects that distinguish this compound from its unsubstituted analog.

Comparison with methyl 5-methylpiperidine-3-carboxylate and methyl 6-methylpiperidine-3-carboxylate demonstrates the influence of substituent position and size on molecular geometry and conformational preferences. While methyl substituents at positions 5 and 6 have relatively modest effects on ring conformation, the larger phenyl group at position 5 creates more substantial steric interactions that can influence the preferred chair conformation and the relative orientations of other substituents.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Methyl piperidine-3-carboxylate | C7H13NO2 | 143.18 g/mol | Unsubstituted piperidine ring |

| Methyl 5-methylpiperidine-3-carboxylate | C8H15NO2 | 157.21 g/mol | Single methyl substituent |

| Methyl 6-methylpiperidine-3-carboxylate | C8H15NO2 | 157.21 g/mol | Methyl at alternate position |

| This compound | C13H17NO2 | 219.28 g/mol | Aromatic phenyl substituent |

Studies of stereoisomeric piperidine derivatives have shown that the relative configuration of substituents significantly affects both the physical properties and the potential biological activities of these compounds. For this compound, different stereochemical arrangements of the phenyl and carboxylate groups lead to distinct three-dimensional structures with different steric environments and electronic properties. These stereochemical considerations are particularly important when comparing this compound to related derivatives that may exist as specific enantiomers or diastereomers.

The presence of the phenyl group in this compound also provides opportunities for additional intermolecular interactions that are not available in simpler piperidine carboxylate derivatives. Aromatic stacking interactions, hydrogen bonding involving the aromatic system, and hydrophobic interactions all contribute to the distinctive physical and chemical properties of this compound compared to its non-aromatic analogs. These interactions have important implications for crystallization behavior, solubility properties, and potential binding interactions with biological targets.

Structure

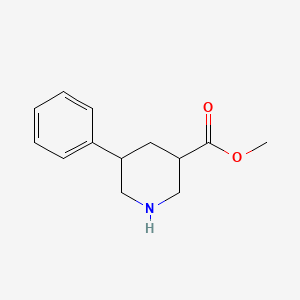

2D Structure

Properties

IUPAC Name |

methyl 5-phenylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)12-7-11(8-14-9-12)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRCBQONYBQKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CNC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Properties

Methyl 5-phenylpiperidine-3-carboxylate has been studied for its analgesic properties. Research indicates that compounds in this class exhibit potent analgesic effects, often surpassing traditional analgesics in efficacy. The compound's structural characteristics contribute to its activity as a central nervous system (CNS) stimulant and a potential treatment for pain management.

Analgesic Activity

The compound has been identified as an analgesic agent with barbiturate potentiating effects and hypnotic activity. Studies suggest that the presence of the 3-methyl group enhances its potency compared to similar compounds lacking this feature .

CNS Effects

This compound may also exhibit mydriatic activity, although it is characterized by lower mydriatic effects compared to other compounds in its class. This makes it a candidate for further exploration in pain management without significant side effects related to pupil dilation .

General Synthesis Pathway

A common synthesis route includes:

- Tosylation of 2-hydroxyethyl-2-hydroxypropylamine.

- Conversion to the corresponding dihalide.

- Condensation with phenylacetonitrile to produce a tosylated intermediate.

- Hydrolysis followed by esterification to form the final product.

This method allows for the production of high-purity this compound suitable for research and potential therapeutic applications .

Therapeutic Applications

Given its pharmacological profile, this compound holds promise in several therapeutic areas:

Pain Management

Due to its potent analgesic properties, this compound is being investigated as a potential alternative to opioids for managing chronic pain conditions, especially considering the opioid crisis and the need for safer pain management solutions.

Neurological Disorders

Research into its CNS effects suggests potential applications in treating neurological disorders where modulation of pain perception is crucial, such as fibromyalgia or neuropathic pain syndromes.

Mechanism of Action

The mechanism by which Methyl 5-phenylpiperidine-3-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of an enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system or disease being studied.

Comparison with Similar Compounds

Structural and Electronic Differences

- Phenyl Group (Target Compound) : Introduces significant lipophilicity, favoring membrane permeability and hydrophobic binding pockets in proteins. The aromatic ring enables π-π stacking, critical for receptor interactions .

- Trifluoromethyl Group : The -CF₃ group is electron-withdrawing, enhancing resistance to oxidative metabolism. This substituent may improve pharmacokinetic stability in drug candidates .

- Methoxy Group : The -OCH₃ group is electron-donating, increasing polarity and water solubility. This could enhance bioavailability but reduce blood-brain barrier penetration .

- The hydrochloride salt form (e.g., CAS 89895-55-6) enhances aqueous solubility for formulation .

Pharmacological Implications

Biological Activity

Methyl 5-phenylpiperidine-3-carboxylate (M5PPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

M5PPC's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors:

- Enzyme Inhibition : M5PPC may inhibit specific enzymes, leading to altered metabolic pathways. For instance, it has been suggested that the compound could modulate the activity of cyclooxygenase (COX) enzymes, which are critical in inflammation processes.

- Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting analgesic properties .

Structure-Activity Relationship (SAR)

The biological activity of M5PPC is influenced by its structural features. SAR studies indicate that modifications to the piperidine ring or the phenyl substituent can significantly impact its potency and selectivity. For example:

- Substituent Variability : Variations in the substituents on the phenyl group can enhance or diminish biological activity. Compounds with electron-donating groups tend to exhibit increased receptor affinity .

- Ring Modifications : Alterations in the piperidine ring structure, such as introducing additional functional groups, can lead to improved enzyme inhibition or receptor binding characteristics .

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of M5PPC, particularly its effects on cell viability and enzyme inhibition:

| Study | Concentration (µM) | IC50 (µM) | Effect |

|---|---|---|---|

| Enzyme Inhibition Assay | 10, 100, 500 | Not determined | Potential COX inhibition observed |

| Cell Viability Assay | 10, 100, 500 | 50 µM | Significant reduction in viability at higher concentrations |

These studies suggest that M5PPC exhibits notable biological effects at certain concentrations, warranting further investigation into its therapeutic potential.

Case Studies

- Pain Management : A study investigated M5PPC's analgesic properties in animal models. Results indicated a significant reduction in pain responses compared to control groups, suggesting potential use as an analgesic agent .

- Anti-inflammatory Effects : Another study evaluated the anti-inflammatory effects of M5PPC in models of induced inflammation. The compound demonstrated a dose-dependent reduction in inflammatory markers, indicating its potential utility in treating inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for Methyl 5-phenylpiperidine-3-carboxylate, and how can reaction parameters be optimized?

- Methodological Answer : A diastereoselective synthesis route involves the cyclization of substituted precursors under controlled conditions. For example, methyl (2R*,3R*)-3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates can be synthesized via a [3+2] cycloaddition, where temperature (typically 60–80°C), solvent polarity, and catalyst choice (e.g., Lewis acids) critically influence yield and stereoselectivity . Key parameters such as reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for amine:carbonyl) should be optimized using design-of-experiments (DoE) approaches to maximize purity (>95%) and minimize byproducts.

Q. How is this compound characterized structurally?

- Methodological Answer : Structural validation combines spectroscopic and crystallographic methods:

- NMR : - and -NMR identify proton environments and carbon frameworks, with characteristic peaks for the piperidine ring (δ 1.5–2.5 ppm) and ester carbonyl (δ 165–170 ppm).

- X-ray Diffraction : Single-crystal X-ray analysis using SHELXL (via the SHELX suite) resolves stereochemistry and bond angles. Refinement protocols require high-resolution data (≤0.8 Å) and iterative cycles to minimize R-factors (<0.05) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can low diastereoselectivity in the synthesis of this compound be addressed?

- Methodological Answer : Low selectivity often stems from competing reaction pathways. Strategies include:

- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) to enforce stereocontrol.

- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) with chiral ligands (BINAP, Salen) to enhance enantiomeric excess (ee >90%) .

- Computational Modeling : Use DFT calculations (Gaussian or ORCA) to predict transition-state energetics and guide catalyst design .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR data with analogous compounds (e.g., methyl piperidine carboxylates in PubChem).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO) with ≤2 ppm mass error.

- Dynamic NMR : Resolve conformational equilibria (e.g., ring-flipping in piperidine) by variable-temperature experiments .

Q. What role does this compound play as a privileged scaffold in medicinal chemistry?

- Methodological Answer : The piperidine core mimics protein turn motifs (β- and γ-turns), enabling broad receptor interactions. To exploit this:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.